Propanoic acid, 2-hydroxy-, butyl ester, (2S)-
Overview
Description
Butyl (S)-(-)-lactate (Butyl-S-lactate) is an alkyl lactate. It is widely used as a food additive. Enantioselective synthesis of butyl-S-lactate has been described.
Scientific Research Applications
1. Food Contact Materials Safety
The safety evaluation of substances structurally related to Propanoic acid, 2-hydroxy-, butyl ester, (2S)-, such as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, has been investigated. These substances are used in polyolefins for food contact materials, with assessments ensuring no safety concerns for consumers under specific use conditions (Flavourings, 2011).
2. Antimicrobial Properties
Research into p-Hydroxybenzoic acid esters, which include butyl esters, demonstrates their effectiveness as preservatives due to their antimicrobial properties. These esters are effective against fungi and Gram-positive bacteria, showcasing their potential as preservatives in pharmaceuticals, cosmetics, and foods (Aalto, Firman, & Rigler, 1953).
3. Sensory Impact in Food and Beverages
A study on the impact of red wine fruity esters, including butyl acetate, reveals their role in enhancing fruity aromas in beverages. These esters contribute to the modulation of specific flavors, such as blackberry and fresh-fruit aromas, in red wines (Lytra, Tempère, Le Floch, de Revel, & Barbe, 2013).
4. Synthesis and Antimicrobial Activity
Studies have been conducted on the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. These compounds, including butyl esters, have shown antibacterial activity against various Gram-negative and Gram-positive bacteria, indicating their potential in medicinal chemistry (Zhang, Liu, Jiang, Jiang, Zhuang, & Fu, 2011).
5. Anti-Inflammatory Activity
Research on β-Hydroxy-β-arylpropanoic acids, which are structurally related to Propanoic acid, 2-hydroxy-, butyl ester, (2S)-, demonstrates their significant anti-inflammatory activity. These compounds, structurally similar to NSAIDs like ibuprofen, have been tested for their therapeutic potential in treating inflammation (Dilber, Dobrić, Juranić, Marković, Vladimirov, & Juranić, 2008).
6. Agricultural Applications
In agriculture, the selectivity of cyhalofop-butyl, a derivative of Propanoic acid, 2-hydroxy-, butyl ester, (2S)-, in rice farming has been studied. This herbicide is used for controlling grasses, with research focusing on its mechanisms of absorption, translocation, and metabolism in plants (Ruiz-Santaella, Heredia, & Prado, 2005).
7. Synthesis and Characterization
The synthesis and characterization of ortho-substituted phenoxyalkanoic acids, related to Propanoic acid, 2-hydroxy-, butyl ester, (2S)-, have been explored. These studies are significant for understanding the chemical properties and potential applications of these compounds (Lupea, Popescu, Tarabasanu, Ienascu, & Badea, 2006).
Properties
IUPAC Name |
butyl (2S)-2-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-4-5-10-7(9)6(2)8/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRABAEUHTLLEML-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042335 | |
Record name | Butyl (2S)-2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34451-19-9 | |
Record name | Butyl (2S)-2-hydroxypropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34451-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Butyl lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034451199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-hydroxy-, butyl ester, (2S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butyl (2S)-2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl (S)-2-hydroxypropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL LACTATE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33GLZ553P8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of Butyl L-lactate in drug formulation?
A: Butyl L-lactate shows promise as a solvent in the development of self-microemulsifying premicroemulsion systems (SMEPMS). These systems can encapsulate poorly water-soluble drugs, like Fenofibrate, into nanosized particulates. [] This enhances the drug's solubility and bioavailability, crucial factors for effective drug delivery.
Q2: How does the choice of cosurfactant affect the properties of Butyl L-lactate-based SMEPMS?
A: Research indicates that using Polyethylene glycol 600 (PEG 600) as a cosurfactant alongside Butyl L-lactate and Tween 80 in SMEPMS formulations leads to smaller and more stable nanoparticles after freeze-drying and resuspension. [] The study suggests that PEG 600 improves the system's ability to maintain the drug in a nano-dispersed state.
Q3: Can saccharides improve the stability of Butyl L-lactate-based SMEPMS formulations?
A: Yes, incorporating saccharides like lactose, mannitol, glucose, sucrose, or trehalose during the freeze-drying of Butyl L-lactate-based SMEPMS helps prevent particle aggregation. [] This is likely due to the saccharides acting as "anticaking" agents, providing steric hindrance and repulsion between the nanoparticles.
Q4: Are there any studies on the vapor-liquid equilibrium of Butyl L-lactate?
A: Yes, researchers have investigated the isobaric vapor–liquid equilibrium (VLE) data for the binary mixture of Butyl L-lactate and 1-butanol at low pressures (1 and 5 kPa). [] This data is valuable for understanding the separation behavior of this mixture, which could be relevant in industrial processes.
Q5: Can Butyl L-lactate be used in chemical synthesis?
A: Absolutely. Butyl L-lactate serves as a starting material in the multi-step synthesis of Cyhalofop-butyl, a herbicide. [] The synthesis involves reacting Butyl L-lactate with paratoluenesulfonyl chloride followed by several subsequent reactions to yield the final product.
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